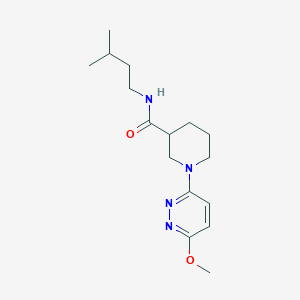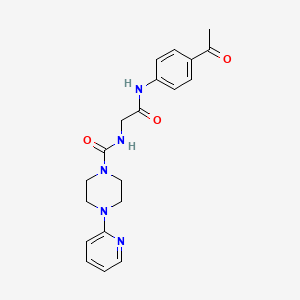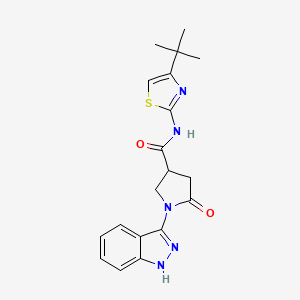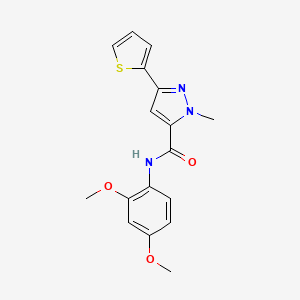![molecular formula C19H15N7O B10996405 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10996405.png)
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its structure comprises a pyrimidine ring, a triazole ring, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.
Coupling with benzamide: The final step involves coupling the pyrimidine-triazole intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and progression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures, such as other pyrimidine or triazole derivatives, may share some chemical and biological properties.
Uniqueness: The combination of the pyrimidine, triazole, and benzamide moieties in this compound provides a unique set of properties that may enhance its efficacy and selectivity as a therapeutic agent.
References
- Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77
- Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases
- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives
- 4-(Pyrimidin-2-ylamino)benzamide Derivatives: Design, Synthesis, and Hedgehog Signaling Pathway Inhibition Study
- [Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)phenyl]benzamide](4)
Properties
Molecular Formula |
C19H15N7O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H15N7O/c27-18(24-16-4-1-3-14(11-16)17-22-12-23-26-17)13-5-7-15(8-6-13)25-19-20-9-2-10-21-19/h1-12H,(H,24,27)(H,20,21,25)(H,22,23,26) |
InChI Key |
FPDNSWDXJSOBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10996326.png)
![N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10996345.png)
![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[4-(benzyloxy)phenyl]propanamide](/img/structure/B10996346.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996359.png)

![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-5-YL)urea](/img/structure/B10996368.png)
![3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B10996372.png)
methanone](/img/structure/B10996376.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide](/img/structure/B10996382.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10996390.png)
![4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide](/img/structure/B10996395.png)

